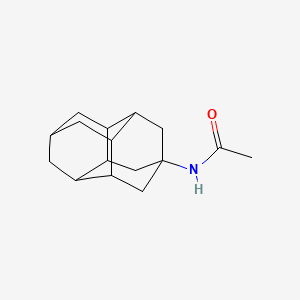
4-Diamantneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diamantneacetamide is an organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diamantneacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce by-products. Methods such as the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas in an ice bath have been employed to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Diamantneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Diamantneacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Diamantneacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key regulatory proteins in cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Diamantneacetamide include acetamide, N,N-dimethylacetamide, and other cyanoacetamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities . Its versatility in various applications makes it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-5-13-10-2-9-3-11(13)15(7-16)12(4-9)14(10)6-16/h9-15H,2-7H2,1H3,(H,17,18) |
InChI Key |
LCBSRTWUDLEKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3C4CC5CC3C(C1)C(C5)C4C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


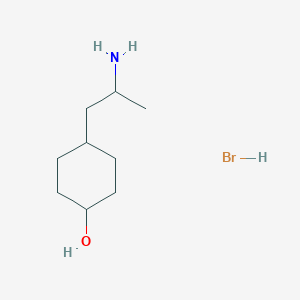


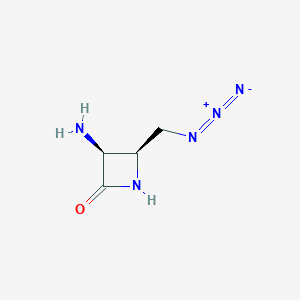
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

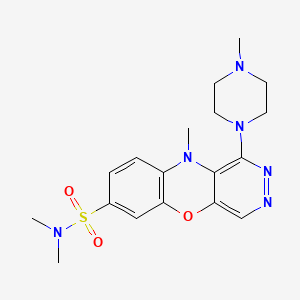
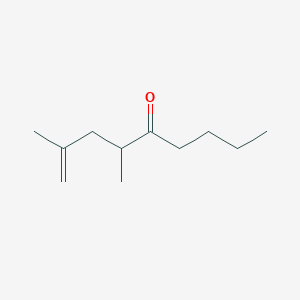

![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)


